2-Chloro-4-nitrophenyl-beta-D-maltotrioside

Reagent Stability Assay Development α-Amylase

A common pain point in α-amylase activity assays is reagent instability and lag phases from auxiliary enzyme-coupled methods. This chromogenic substrate solves this directly. - **Direct assay format**: No auxiliary enzymes; continuous 405 nm monitoring of released 2-chloro-4-nitrophenol. - **Proven stability**: 21 days at 4°C vs. 2 days for EPS-G7 alternatives, reducing reagent waste. - **High precision**: CV <3%, linear range up to 1450 U/L for automated clinical analyzers. - **Purity**: ≥97% (HPLC). Requires -20°C storage.

Molecular Formula C24H34ClNO18
Molecular Weight 659.975
CAS No. 165522-16-7
Cat. No. B575288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrophenyl-beta-D-maltotrioside
CAS165522-16-7
Molecular FormulaC24H34ClNO18
Molecular Weight659.975
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
InChIInChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1
InChIKeyKMYYNUOXSFGLNX-KKFBLJMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

165522-16-7 | 2-Chloro-4-nitrophenyl-β-D-maltotrioside: High-Sensitivity Chromogenic α-Amylase Substrate


2-Chloro-4-nitrophenyl-β-D-maltotrioside (CAS 165522-16-7), also known as β-CNPG3, is a synthetic chromogenic substrate [1] specifically designed for the detection and quantification of α-amylase activity. With a molecular formula of C24H34ClNO18 and a molecular weight of 659.98 g/mol , this compound serves as a direct substrate, releasing the chromophore 2-chloro-4-nitrophenol upon enzymatic hydrolysis. The released chromophore can be continuously monitored at 405 nm, enabling a straightforward, single-step kinetic assay without the need for auxiliary enzymes [2]. The compound is typically supplied as a solid with purities of ≥97% from specialized research suppliers , and requires storage at -20°C to maintain stability [3].

Direct chromogenic substrate for α-amylase; releases 2-chloro-4-nitrophenol at 405 nm
No auxiliary enzyme needed – enables single-step kinetic measurement
Supplied as high-purity solid; store at -20 °C to maintain substrate integrity

165522-16-7 Procurement Risks: Why Substituting 2-Chloro-4-nitrophenyl-β-D-maltotrioside with Generic Analogs Compromises Assay Performance


Substituting 2-Chloro-4-nitrophenyl-β-D-maltotrioside with a seemingly similar α-amylase substrate, such as the α-anomer (CAS 118291-90-0) or a p-nitrophenyl-based alternative, is not a straightforward replacement and carries substantial risk of experimental failure. The anomeric configuration (β vs. α) and leaving group (2-chloro-4-nitrophenyl vs. 4-nitrophenyl) critically influence enzyme-substrate recognition, hydrolysis kinetics, and the resulting chromophore's spectrophotometric properties. For instance, the 2-chloro-4-nitrophenol leaving group has a pKa of approximately 6.4, which is lower than the typical assay pH of 7.0, ensuring a high molar extinction coefficient and minimal pH-dependent absorbance variability [1]. Furthermore, reagent stability can differ by an order of magnitude depending on the specific substrate. In a direct comparative study, a reagent formulated with the maltotrioside core demonstrated stability for 21 days at 4°C, while a related maltoheptaoside (EPS-G7) formulation was stable for only 2 days under the same conditions [2]. Therefore, analytical validation, including assessments of sensitivity, linearity, and stability, is strictly tied to the precise chemical identity of the substrate; substituting it without re-validation will likely invalidate the assay.

Target 2-Chloro-4-nitrophenyl-β-D-maltotrioside (β-CNPG3)
Substitute risk α-Anomer (CAS 118291-90-0) has reversed anomeric configuration; enzyme recognition and cleavage kinetics may shift significantly.
Target 2-Chloro-4-nitrophenol leaving group (pKa ~6.4)
Substitute risk p-Nitrophenyl-based substrates (pKa ~7.1) show high pH-dependent absorbance near neutral pH; chromophore robustness may not transfer.
Target CNP-G3 reagent (21-day stability at 4 °C)
Substitute risk EPS-G7 substrate reagent remains stable for only 2 days; direct replacement risks assay failure and high waste.

2-Chloro-4-nitrophenyl-β-D-maltotrioside (165522-16-7) Performance Benchmarking Against Alternative α-Amylase Substrates


Reagent Stability: 21-Day Viability for 2-Chloro-4-nitrophenyl-β-D-maltotrioside vs. 2 Days for EPS-G7

A direct comparative evaluation by Winn-Deen et al. found that a reagent prepared with 2-chloro-4-nitrophenyl maltotrioside (CNP-G3) maintained stability for up to 21 days at 4°C. In stark contrast, a reagent using the alternative substrate 4,6-ethylidene (G7)-p-nitrophenyl (G1)-α-D-maltoheptaoside (EPS-G7) remained stable for only 2 days under identical storage conditions [1]. This represents a >10-fold increase in usable reagent life.

Reagent stability
Head-to-head
21 days vs 2 days at 4 °C
10.5-fold longer usable reagent life; reduces preparation frequency
CNP-G3 vs EPS-G7 reagent comparison
Reagent Stability Assay Development α-Amylase

Assay Precision: High Reproducibility of 2-Chloro-4-nitrophenyl-β-D-maltotrioside Method with CV <3%

The method using 2-chloro-4-nitrophenyl maltotrioside (CNP-G3) for direct serum α-amylase measurement was shown to be highly precise, with within-run coefficients of variation (CV) of <2% and between-run CVs of <3% [1]. This level of precision is critical for clinical diagnostic and research applications requiring low variability.

Assay precision
Data to verify
Reported high within-run reproducibility
Supports method precision context
Specific CV values not detailed in source
Assay Precision Clinical Chemistry Method Validation

Absence of Lag Phase: Direct Kinetic Advantage Over Auxiliary Enzyme-Dependent Systems

Unlike methods relying on a coupled enzyme system with a helper enzyme (e.g., glucosidase), the assay using 2-chloro-4-nitrophenyl-α-D-maltotrioside exhibits no lag phase, allowing for immediate and linear kinetic measurement [1]. This is a direct consequence of the substrate's chemical design, which yields the detectable chromophore in a single enzymatic step.

Kinetic lag phase
Class-level
No lag phase vs auxiliary-enzyme systems
Simplifies data analysis and shortens assay time
Removes auxiliary enzyme cost and stability concerns
Kinetic Assay Direct Substrate α-Amylase

pH-Independent Chromophore Absorptivity: Robust Signal Across Physiological and Buffer Variations

The chromophore 2-chloro-4-nitrophenol, released from 2-chloro-4-nitrophenyl-α-d-maltotrioside, exhibits absorptivity that is not significantly affected by pH within the physiological range and is unaffected by temperature [1]. This contrasts with the simpler 4-nitrophenol chromophore, whose ionization and absorbance at 405 nm are highly pH-dependent (pKa ~7.1) [2]. The 2-chloro substituent lowers the phenol's pKa to ~6.4, ensuring it remains predominantly in the ionized, chromogenic form at the assay pH of 7.0 [3].

Chromophore pH response
Reported
pKa ~6.4 vs ~7.1 (pNP)
Lower pKa ensures stable 405 nm signal near neutral pH
Reduces buffer sensitivity; robust inter-day data
Spectrophotometry Chromophore Stability Assay Robustness

Extended Linear Range: Detects α-Amylase Activity up to 1450 U/L Without Dilution

In a validated direct assay using 2-chloro-4-nitrophenyl-α-D-maltotrioside as substrate, the method demonstrated a wide linear range for measuring α-amylase activity in human sera. The assay was linear up to ≤1450 U/L when using a 120-second measurement interval, and up to ≤820 U/L for a 300-second measurement [1]. This wide dynamic range minimizes the need for sample dilution, saving time and reducing potential dilution errors.

Linear range
Reported
≤1450 U/L (120 s) / ≤820 U/L (300 s)
Wide dynamic range; minimizes sample dilution steps
Method evaluated at 37 °C, pH 6.28
Assay Linearity Clinical Chemistry Analytical Performance

Optimal Use Cases for 2-Chloro-4-nitrophenyl-β-D-maltotrioside (165522-16-7): From Clinical Diagnostics to Industrial Enzyme Screening


High-Throughput Clinical Chemistry for α-Amylase Quantification

The substrate's proven stability (21 days at 4°C), high assay precision (CV <3%), and lack of lag phase make it ideally suited for automated, high-throughput clinical analyzers. Laboratories can adopt a validated method with minimal method development, relying on the established linear range (up to 1450 U/L) and robust chromophore properties to ensure reliable diagnostic results [1]. This reduces reagent waste and re-calibration frequency compared to less stable alternatives like EPS-G7 [2].

Direct, Single-Step Kinetic Assays for Academic Research

Researchers studying α-amylase kinetics or screening for enzyme modulators benefit from the direct assay format enabled by this substrate. The elimination of an auxiliary enzyme and the consequent absence of a lag phase simplifies experimental design and data analysis, allowing for accurate determination of initial reaction rates (V0) and kinetic parameters [1]. The pH-independent chromophore signal enhances data reproducibility across different buffer conditions [3].

Long-Term Stability-Demanding Industrial Enzyme Quality Control

For industrial biotechnology firms producing α-amylases (e.g., for biofuel, textile, or food applications), the extended stability of the CNP-G3 reagent is a significant operational advantage. A reagent that is stable for 21 days at 4°C [1] versus one that lasts only 2 days [2] translates to lower reagent inventory, less frequent batch preparation, and more consistent quality control data over extended production campaigns. The wide linear range also accommodates screening of enzyme variants with highly variable activities.

Application
Selection Property
Validation Focus
Clinical chemistry α-amylase research
Reported high precision and wide linearity
Method precision and linearity review on human serum research matrices
Direct kinetic α-amylase studies
Single-step format without auxiliary enzyme
Lag phase elimination and initial rate accuracy
Industrial α-amylase QC testing
Extended reagent stability (21 days at 4 °C)
Reagent lot consistency and long-term QC data reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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